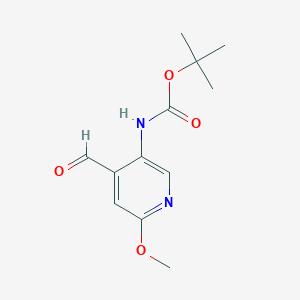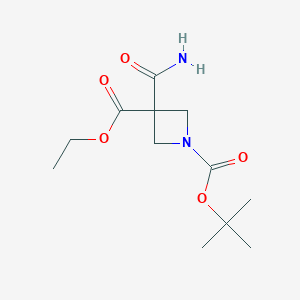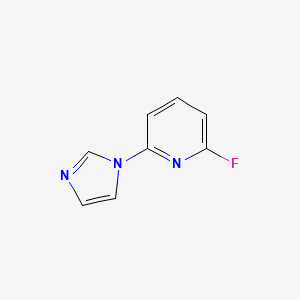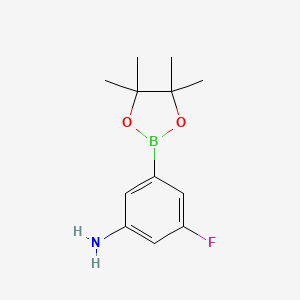![molecular formula C13H18BrNO B1443436 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine CAS No. 1250736-66-3](/img/structure/B1443436.png)
1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine
Vue d'ensemble
Description
1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine is a chemical compound with the molecular formula C13H18BrNO It is a member of the pyrrolidine family, characterized by a five-membered nitrogen-containing ring
Méthodes De Préparation
The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine typically involves the reaction of 4-bromophenol with 2-chloroethylamine hydrochloride to form 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with 3-methylpyrrolidine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like potassium carbonate .
Analyse Des Réactions Chimiques
1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Applications De Recherche Scientifique
1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials
Mécanisme D'action
The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxyethyl group is believed to play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparaison Avec Des Composés Similaires
1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine can be compared with other similar compounds, such as:
1-[2-(4-Chlorophenoxy)ethyl]-3-methylpyrrolidine: This compound has a chlorine atom instead of bromine, which can lead to differences in reactivity and biological activity.
1-[2-(4-Fluorophenoxy)ethyl]-3-methylpyrrolidine: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with molecular targets.
1-[2-(4-Methoxyphenoxy)ethyl]-3-methylpyrrolidine: The methoxy group can enhance the compound’s solubility and influence its pharmacokinetic properties.
These comparisons highlight the unique features of this compound, particularly its bromine atom, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]-3-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-11-6-7-15(10-11)8-9-16-13-4-2-12(14)3-5-13/h2-5,11H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTYTAAAWKRHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)CCOC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B1443359.png)


![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1443365.png)






